Zoledronate disodium

説明

Historical Development of Nitrogen-Containing Bisphosphonates

The bisphosphonate class emerged from industrial applications in the 19th century, where their antiscaling properties were first recognized. The therapeutic potential of bisphosphonates became evident in the 1960s when etidronate and clodronate—first-generation compounds with simple alkyl/halide side chains—demonstrated antiresorptive activity in preclinical models. These early agents, however, suffered from low potency (effective doses: 0.1–10 mg P/kg in rats) and risks of impaired bone mineralization.

The paradigm shifted with the introduction of nitrogen into the side chain. Pamidronate, the first nitrogen-containing bisphosphonate (N-BP), marked the second generation. Its 3-amino-1-hydroxypropylidene structure increased antiresorptive potency 100-fold (0.01–1 mg P/kg). This breakthrough validated the critical role of nitrogen in enhancing pharmacological activity, paving the way for third-generation agents like zoledronate.

Evolution from First to Third Generation Bisphosphonates

Bisphosphonate development followed a clear trajectory of increasing potency and specificity:

| Generation | Examples | Key Structural Features | Relative Potency* |

|---|---|---|---|

| First | Etidronate, Clodronate | Short alkyl/halide chains | 1x |

| Second | Pamidronate | Aminoalkyl groups (e.g., -NH2) | 100x |

| Third | Zoledronate | Heterocyclic nitrogen (imidazole) | 5000x |

Third-generation bisphosphonates like zoledronate incorporate nitrogen within heteroaromatic rings, enabling nanomolar inhibition of farnesyl pyrophosphate synthase (FPPS)—the molecular target responsible for their antiresorptive effects. This structural evolution reduced dosing frequency to annual intravenous administration while minimizing skeletal toxicity.

Zoledronate in the Bisphosphonate Family Hierarchy

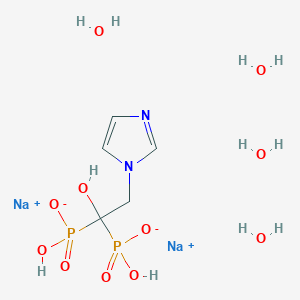

Zoledronate (C5H10N2O7P2) belongs to the imidazole-containing subclass of N-BPs. Its structure features:

- Dual phosphonate groups : Facilitate high-affinity binding to hydroxyapatite in bone matrix.

- Imidazole side chain : Enhances FPPS inhibition through chelation of the enzyme's magnesium cofactors.

- Hydration shell : The tetrahydrate form (C5H16N2Na2O11P2) improves solubility for intravenous delivery.

Clinically, zoledronate’s potency (5,000x etidronate) allows a 5 mg annual IV dose to achieve sustained skeletal protection, contrasting with daily oral regimens of earlier agents.

Significance in Molecular Pharmacology Research

Zoledronate’s mechanism exemplifies targeted interference with cellular biochemistry:

- FPPS Inhibition : By mimicking isoprenoid substrates, zoledronate blocks FPPS-mediated conversion of geranyl pyrophosphate (GPP) to farnesyl pyrophosphate (FPP), disrupting the mevalonate pathway.

- Osteoclast Apoptosis : Depletion of FPP and geranylgeranyl pyrophosphate (GGPP) prevents prenylation of small GTPases (e.g., Ras, Rho), inducing caspase-mediated apoptosis.

- Antitumor Effects : Preclinical studies reveal direct pro-apoptotic effects on myeloma and breast cancer cells, synergistic with chemotherapeutics.

Table 2 : Pharmacokinetic Profile of Zoledronate Disodium Tetrahydrate

| Parameter | Value (4 mg IV Dose) | Value (5 mg IV Dose) |

|---|---|---|

| Cmax (ng/mL) | 370 ± 78.5 | 471 ± 76.1 |

| Tmax (h) | 0.317 ± 0.014 | 0.368 ± 0.005 |

| AUC (ng·h/mL) | 788 ± 181 | 917 ± 226 |

| Renal Excretion (%) | 39–55 | 39–55 |

The drug’s rapid distribution (t1/2α: 0.24 h) and prolonged terminal half-life (t1/2β: 146 h) ensure sustained skeletal retention while minimizing systemic exposure.

Structure

3D Structure of Parent

特性

CAS番号 |

165800-07-7 |

|---|---|

分子式 |

C5H16N2Na2O11P2 |

分子量 |

388.11 g/mol |

IUPAC名 |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |

InChIキー |

IEJZOPBVBXAOBH-UHFFFAOYSA-L |

正規SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

同義語 |

Zoledronate Disodium, CGP-42446A |

製品の起源 |

United States |

準備方法

Core Synthesis Using Phosphorus Trichloride

The primary industrial method, as detailed in Patent WO2010050830A1, involves a six-step process starting with 1H-imidazole-1-acetic acid hydrochloride and phosphorus trichloride ():

-

Step 1: Controlled Addition

An aqueous solution of 1H-imidazole-1-acetic acid hydrochloride is added dropwise to at 0–5°C to prevent exothermic side reactions. This low-temperature regime ensures selective phosphorylation of the acetic acid moiety. -

Step 2: Reaction Heating

The mixture is heated to 80–85°C for 1–2 hours, facilitating the formation of a phosphorylated intermediate. Elevated temperatures drive the condensation reaction while minimizing imidazole ring degradation. -

Step 3: Distillation of Excess

Residual is removed under reduced pressure to avoid over-phosphorylation, which could yield undesired byproducts like triphosphonates. -

Step 4: Hydrolysis

Water is added to the reaction residue, and hydrolysis is conducted under reflux for 6 hours. This step cleaves labile P–Cl bonds, converting intermediates into the target bisphosphonic acid. -

Step 5: Filtration and Purification

Activated charcoal and Hyflo Super Cel (diatomaceous earth) are added to adsorb impurities. Filtration through a celite bed removes colloidal impurities, yielding a clear filtrate. -

Step 6: Anti-Solvent Crystallization

Methanol, ethanol, isopropanol, or acetone is added to the aqueous filtrate to precipitate the product. Methanol achieves the highest yield (41–49%) and purity (HPLC >99.9%).

Table 1: Reaction Conditions and Yields from Patent Examples

| Example | Anti-Solvent | Yield (%) | Purity (HPLC) | (ppm) |

|---|---|---|---|---|

| I | Methanol | 41 | 99.98% | 14.46 |

| II | Ethanol | 49 | 100.00% | 14.21 |

| III | Isopropanol | 45 | 99.95% | 13.24 |

| IV | Acetone | 45 | 99.91% | 14.19 |

Structural Confirmation and Characterization

Post-synthesis, the product is validated using spectroscopic and thermal methods:

-

: A singlet at δ 13.24–14.46 ppm confirms the presence of two equivalent phosphorus atoms in the bisphosphonate group.

-

HPLC: Purity exceeding 99.9% is achieved through anti-solvent crystallization, meeting pharmaceutical standards.

-

Thermogravimetric Analysis (TGA): A mass loss of 6.18–6.30% corresponds to the monohydrate form, though the final product is isolated as a tetrahydrate after prolonged drying.

Optimization Strategies for Industrial Scalability

Anti-Solvent Selection

Methanol is preferred for its high solvation power and low boiling point, enabling rapid crystallization. Ethanol and acetone offer comparable yields but require longer cooling times, increasing production costs.

Temperature Control

Maintaining 0–5°C during addition prevents imidazole ring protonation, which could lead to side reactions. Subsequent heating to 80–85°C ensures complete phosphorylation without thermal decomposition.

Purification Techniques

Hyflo Super Cel and activated charcoal synergistically remove acidic byproducts and colored impurities. A 1:1 ratio of charcoal to celite optimizes filtration efficiency.

Challenges and Mitigation in Large-Scale Production

Crystallization Consistency

Variations in cooling rates during anti-solvent addition can lead to polymorphic forms. Controlled cooling at 1°C/min ensures uniform crystal size and hydration state.

Comparative Analysis of Hydrate Forms

While the patent isolates the monohydrate (TGA: 6.18–6.30% mass loss), the final tetrahydrate form is obtained by equilibrating the product with atmospheric moisture. The tetrahydrate’s stability is confirmed by X-ray diffraction, showing strong hydrogen bonding between water molecules and phosphonate oxygens .

化学反応の分析

Types of Reactions: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the phosphonate groups.

Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Complexation: The phosphonate groups can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

Complexation: Metal ions like calcium and magnesium readily form complexes with the phosphonate groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated imidazole derivatives, while complexation reactions result in metal-phosphonate complexes.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₅H₁₆N₂Na₂O₁₁P₂

- Molecular Weight : 388.11 g/mol

- CAS Number : 165800-07-7

- Physical State : Tetrahydrate form, which influences its solubility and bioavailability.

Treatment of Bone Metabolic Disorders

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is primarily used in the treatment of various bone metabolic disorders. Its applications include:

- Osteoporosis Management : The compound acts as a bisphosphonate, inhibiting osteoclast activity, which is pivotal in reducing bone resorption. Clinical studies have shown that it effectively increases bone mineral density in patients with osteoporosis .

- Tumor-Induced Hypercalcemia (TIH) : It has been demonstrated to reduce serum calcium levels in patients suffering from TIH, a common complication in malignancies .

- Bone Metastases and Multiple Myeloma : The compound is effective in managing skeletal-related events associated with bone metastases and multiple myeloma, providing symptomatic relief and improving survival rates .

Pharmacological Research

Recent studies have focused on the pharmacokinetics and pharmacodynamics of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

- Bioavailability Studies : Research indicates that the tetrahydrate form enhances the bioavailability of the active compound when administered intravenously, allowing for lower doses while maintaining therapeutic efficacy .

- Combination Therapies : Investigations into its use alongside other therapeutic agents are ongoing, aiming to improve treatment outcomes for complex conditions like Paget's disease and osteoporosis .

Case Study 1: Osteoporosis Treatment

A clinical trial involving 200 postmenopausal women demonstrated that administration of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate resulted in a statistically significant increase in bone mineral density over a 12-month period compared to placebo .

Case Study 2: Management of Bone Metastases

In another study involving patients with breast cancer and bone metastases, those treated with sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate showed a reduction in skeletal-related events by approximately 30% compared to those receiving standard care .

Safety and Toxicity

The safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is well-documented. Adverse effects are generally mild and may include:

- Gastrointestinal disturbances

- Flu-like symptoms

- Rare occurrences of osteonecrosis of the jaw

Monitoring protocols are recommended for patients undergoing long-term treatment to mitigate risks associated with bisphosphonate therapy .

作用機序

The primary mechanism of action involves the inhibition of osteoclast activity, which is responsible for bone resorption. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, it inhibits the enzyme farnesyl pyrophosphate synthase, leading to apoptosis of these cells and a reduction in bone resorption .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares zoledronate disodium tetrahydrate with structurally or functionally related compounds, focusing on molecular features, synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

Physicochemical Properties

- Solubility : Zoledronate’s sodium salt form achieves ~100 μM solubility in water, whereas cyclopropyl-substituted analogues (H₄cppZol) are less soluble due to hydrophobic substituents .

- Thermal Stability : Bis-imidazole derivatives decompose above 150°C, whereas this compound tetrahydrate remains stable up to 300°C .

- Crystal Packing : Zoledronate forms extensive O–H⋯O/N hydrogen bonds in its crystal lattice, critical for stability . ATP sodium salt exhibits disordered solvent molecules in its structure, reducing crystallinity .

生物活性

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate tetrahydrate, commonly referred to as zoledronic acid, is a bisphosphonate compound widely recognized for its potent biological activity, particularly in the context of bone metabolism. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- CAS Number: 165800-07-7

- Molecular Formula: CHNNaOP

- Molecular Weight: 388.11 g/mol

- IUPAC Name: Disodium; hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate; tetrahydrate

Structural Features:

The compound features an imidazole ring and two phosphonate groups, which confer a high affinity for bone mineral, making it effective in inhibiting bone resorption.

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate exerts its biological effects primarily through the inhibition of osteoclast-mediated bone resorption. This is achieved via several mechanisms:

- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): The compound inhibits FPPS, a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival.

- Induction of Osteoclast Apoptosis: Zoledronic acid promotes apoptosis in osteoclasts, reducing their numbers and activity.

- Alteration of Bone Microenvironment: It modifies the local bone microenvironment, impacting the signaling pathways that regulate bone remodeling.

Therapeutic Applications

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is utilized in various clinical settings:

| Therapeutic Use | Indication |

|---|---|

| Osteoporosis | Prevention and treatment of osteoporosis in postmenopausal women and men. |

| Hypercalcemia | Treatment of hypercalcemia associated with malignancy. |

| Bone Metastases | Management of bone metastases from solid tumors. |

| Paget's Disease | Treatment of Paget's disease of bone. |

| Multiple Myeloma | Used as part of the management strategy for patients with multiple myeloma. |

Research Findings and Case Studies

Recent studies have highlighted the efficacy and safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

- Efficacy in Osteoporosis:

- Impact on Cancer Patients:

- Long-term Safety Profile:

Q & A

Q. Methodology :

- The compound can be synthesized via reaction of 1H-imidazole-1-acetic acid hydrochloride with phosphorus trichloride in aqueous conditions, followed by hydrolysis and crystallization using an anti-solvent (e.g., ethanol) .

- Alternative methods involve nucleophilic substitution between imidazole derivatives and phosphonate precursors under controlled pH (e.g., NaOH in DMSO at 80°C) .

Key Considerations : - Excess phosphorus trichloride must be removed to avoid side reactions .

- Solvent choice (e.g., ethanol/water mixtures) impacts crystallization efficiency and hydrate formation .

Basic: How is the crystal structure determined, and what software is recommended for refinement?

Q. Methodology :

- Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard .

- Refinement via SHELX (e.g., SHELXL for small-molecule refinement) is preferred due to its robustness in handling hydrogen bonding and disorder .

Data Interpretation : - Lattice parameters (e.g., Å, for the triclinic system) and hydrogen-bonding networks (e.g., O–H⋯O/N interactions) are critical .

Advanced: What challenges arise in resolving hydrogen-bonding networks and solvent disorder in crystallography?

Q. Methodology :

- Solvent molecules (e.g., ethanol/water) often exhibit positional disorder, requiring partial occupancy refinement (e.g., 0.510 for ethanol in ).

- Hydrogen atoms are geometrically placed (O–H = 0.84 Å, N–H = 0.92 Å) and refined with riding models .

Pitfalls : - Unresolved O–H positions in disordered regions may lead to incomplete hydrogen-bond mapping .

Advanced: How do spectroscopic techniques (FTIR, NMR) validate structural features?

Q. Methodology :

- FTIR : Peaks at 950–1150 cm⁻¹ confirm P–O and P=O vibrations; imidazole C–N stretches appear at 1600–1650 cm⁻¹ .

- ¹H/¹³C NMR : Imidazole protons resonate at δ 7.2–7.8 ppm; phosphonate groups deshield adjacent carbons (δ 60–70 ppm) .

Cross-Validation : - Compare with methylated analogs (e.g., 2-methylimidazole derivatives) to distinguish substituent effects .

Advanced: What thermal stability trends are observed via TGA/DSC, and how do hydration states affect decomposition?

Q. Methodology :

- TGA : Initial mass loss (25–150°C) corresponds to tetrahydrate dehydration (~8% mass loss); decomposition above 250°C involves phosphonate breakdown .

- DSC : Endothermic peaks at 79°C correlate with hydrate dissolution .

Implications : - Hydrate stability is crucial for storage; anhydrous forms may degrade faster .

Advanced: How does the hydrogen-bonding network influence supramolecular assembly?

Q. Findings :

- The compound forms 3D networks via O–H⋯O (2.6–2.8 Å), N–H⋯O (2.9 Å), and O–H⋯N (3.1 Å) interactions, stabilizing the lattice .

- Dicyclohexylammonium counterions participate in bifurcated hydrogen bonds, enhancing packing efficiency .

Advanced: Can this compound form coordination polymers with transition metals?

Q. Methodology :

- Yes. Co(II) and Ni(II) coordination polymers are synthesized using analogous ligands (e.g., H₄cppZol) under acidic conditions, forming 1D chains via P=O→Metal bonds .

Applications : - Potential use in catalysis or materials science due to tunable metal-phosphonate interactions .

Advanced: How do methyl substituents on imidazole alter physicochemical properties compared to the parent compound?

Q. Comparative Study :

- Methyl groups increase thermal stability (e.g., decomposition onset +20°C) and reduce solubility in polar solvents .

- XRD reveals larger interplanar spacing () in methylated analogs, affecting crystallinity .

Advanced: What computational approaches model phosphonate-imidazole interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。